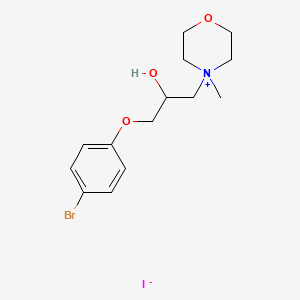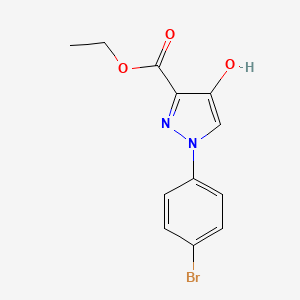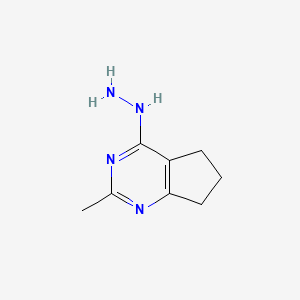
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide is a complex organic compound that features a bromophenoxy group, a hydroxypropyl chain, and a morpholin-4-ium iodide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate epoxide, such as epichlorohydrin, under basic conditions to form 4-(3-bromophenoxy)-2-hydroxypropyl intermediate.
Morpholine Derivatization: The intermediate is then reacted with N-methylmorpholine in the presence of a suitable base, such as sodium hydride, to form the morpholin-4-ium derivative.
Iodide Exchange: Finally, the bromide ion is exchanged with iodide using an iodide salt, such as sodium iodide, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxypropyl chain can be oxidized to form corresponding ketones or reduced to form alcohols.
Esterification and Etherification: The hydroxy group can react with acids or alkyl halides to form esters or ethers, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.
Etherification: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Nucleophilic Substitution: Products include substituted phenoxy derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Esterification and Etherification: Products include esters and ethers, respectively.
科学的研究の応用
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It may be used in studies investigating its biological activity and potential as a drug candidate.
作用機序
The mechanism of action of 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can participate in binding interactions, while the morpholin-4-ium moiety can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 4-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
- 4-(3-(4-Fluorophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
- 4-(3-(4-Methylphenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
Uniqueness
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide is unique due to the presence of the bromine atom, which can impart specific reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance binding interactions with biological targets. Additionally, the compound’s structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
1-(4-bromophenoxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrNO3.HI/c1-16(6-8-18-9-7-16)10-13(17)11-19-14-4-2-12(15)3-5-14;/h2-5,13,17H,6-11H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBGMTJBICIITD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC(COC2=CC=C(C=C2)Br)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2619124.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2619131.png)

![2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2619136.png)
![2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2619137.png)

![5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2619139.png)
![(2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2619140.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2619141.png)
